
N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-amino-5-ethylthio-1,3,4-thiadiazole . Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are known for their wide range of biological activities .
Chemical Reactions Analysis
Thiadiazole derivatives are known to exhibit a wide range of chemical reactions. For instance, 2-aminothiazole derivatives have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-amino-5-ethylthio-1,3,4-thiadiazole has a melting point of 200-203°C .Scientific Research Applications
Synthetic Pathways and Derivative Development The synthesis and development of derivatives related to thiadiazole compounds, including the specified chemical structure, have been a subject of interest due to their potential biological activities. For instance, the microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties has demonstrated the efficiency of these methods in producing compounds with significant biological activities, including antimicrobial and anticancer effects. This approach highlights the versatility of thiadiazole derivatives in drug development (Başoğlu et al., 2013; Tiwari et al., 2017).
Antimicrobial Activity Research into the antimicrobial properties of thiadiazole derivatives, including those structurally related to the specified compound, indicates their potential in addressing bacterial and fungal infections. Studies have shown that these compounds can be engineered to target a variety of pathogens, offering a promising route for the development of new antimicrobial agents (Angulwar et al., 2019; Gad-Elkareem et al., 2011).
Anticancer Properties The exploration of thiadiazole compounds for their anticancer properties has yielded positive results, indicating their potential efficacy against various cancer cell lines. Synthesis and evaluation of thiadiazole derivatives have demonstrated significant activity, highlighting their potential as scaffolds for developing anticancer drugs (Gomha et al., 2017; Holota et al., 2019).
Chemical Interactions and Molecular Analysis Studies have also delved into the chemical and molecular interactions of thiadiazole derivatives, providing insights into their binding mechanisms and potential therapeutic applications. This includes investigations into noncovalent interactions, fluorescence properties, and the structural basis of their biological activity, which are crucial for understanding their mode of action and for the design of more effective compounds (Ivolgina & Chernov'yants, 2018; Yamaguchi et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLUVCGAAKXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943503.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)


![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)
![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

